molecular formula C19H34N4O2 B6063698 N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide

N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide

Cat. No. B6063698
M. Wt: 350.5 g/mol
InChI Key: LGWQKBOIMFFKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide (CTDPB) is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. CTDPB belongs to the class of piperidine compounds that have been found to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide is not fully understood. However, it has been found to modulate the activity of the glutamate receptor, which plays a key role in synaptic plasticity and cognitive function. This compound has also been found to modulate the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to enhance cognitive function, reduce inflammation, and exhibit neuroprotective properties. This compound has also been found to modulate the activity of various signaling pathways, including the NF-κB pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide is its potential therapeutic applications. It has been found to exhibit neuroprotective properties and has been shown to enhance cognitive function in animal models. This compound has also been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. However, one of the limitations of this compound is its limited availability and high cost, which may limit its use in lab experiments.

Future Directions

There are several future directions for the study of N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide. One direction is the further exploration of its potential therapeutic applications. This compound has been found to exhibit neuroprotective properties and has been shown to enhance cognitive function in animal models. It has also been studied for its potential use in the treatment of inflammatory diseases such as arthritis. Another direction is the further exploration of its mechanism of action. The mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. Additionally, the development of more cost-effective synthesis methods may increase the availability of this compound and facilitate its use in lab experiments.

Synthesis Methods

The synthesis of N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide involves the reaction of tert-butylamine with cyclopropylcarboxylic acid to form N-tert-butylcyclopropylcarboxamide. This compound is then reacted with 1,4-dibromobutane to form N-tert-butyl-N-(3-bromopropyl)cyclopropylcarboxamide. The final step involves the reaction of N-tert-butyl-N-(3-bromopropyl)cyclopropylcarboxamide with piperidine-1,3-dicarboxylic acid to form this compound.

Scientific Research Applications

N~1~'-(tert-butyl)-N~3~-cyclopropyl-1,4'-bipiperidine-1',3-dicarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective properties and has been shown to enhance cognitive function in animal models. This compound has also been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

1-[1-(tert-butylcarbamoyl)piperidin-4-yl]-N-cyclopropylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N4O2/c1-19(2,3)21-18(25)22-11-8-16(9-12-22)23-10-4-5-14(13-23)17(24)20-15-6-7-15/h14-16H,4-13H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWQKBOIMFFKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.